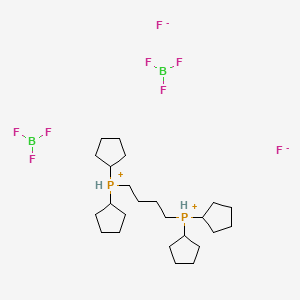
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is a useful research compound. Its molecular formula is C24H46B2F8P2 and its molecular weight is 570.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
The synthesis of 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) involves the reaction of 1,4-dibromobutane with dicyclopentylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity requirements .
化学反应分析
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) has a wide range of scientific research applications:
作用机制
The mechanism by which 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) exerts its effects involves its interaction with molecular targets through ionic interactions and coordination bonds . The pathways involved include the stabilization of transition states in catalytic reactions and the facilitation of electron transfer processes .
相似化合物的比较
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) can be compared with similar compounds such as 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) . While both compounds share similar structural features, 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is unique in its specific applications and properties . Other similar compounds include various alkyl phosphonium salts and tetrafluoroborate derivatives .
生物活性
1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is an organophosphorus compound characterized by its unique dicyclopentylphosphonium groups and a butane backbone. This compound has garnered attention in various fields, particularly in catalysis and materials science, due to its ionic liquid properties, which include low volatility and thermal stability. The molecular formula is C24H46B2F8P2, with a molecular weight of approximately 606.46 g/mol .
The compound's structure allows it to participate in a range of chemical reactions typical of phosphonium compounds, influencing its biological interactions and applications. Its ionic nature affects solubility and reactivity, making it suitable for various catalytic processes .
The biological activity of 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) is primarily linked to its interactions at the molecular level. The presence of phosphonium groups can facilitate interactions with biological molecules such as proteins and nucleic acids, potentially influencing cellular processes.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggest that the compound's cytotoxic effects may depend on concentration and exposure time. Further research is needed to establish a dose-response relationship and to identify any potential therapeutic windows .
Case Studies
- Catalytic Applications : In a study exploring the use of phosphonium compounds in catalysis, 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate) was evaluated for its ability to facilitate C-H bond activation in organic synthesis. Results indicated that the compound could enhance reaction rates significantly compared to traditional catalysts .
- Material Science : Another study focused on the use of this compound in creating novel ionic liquid systems for electrochemical applications. The findings suggested that its unique properties could lead to improved performance in energy storage devices .
Comparative Analysis
To understand the uniqueness and potential applications of 1,4-Bis(dicyclopentylphosphonium)butane bis(tetrafluoroborate), a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) | C28H54B2F8P2 | Similar structure but different alkyl groups |
| 1,4-Bis(diphenylphosphonium)butane bis(tetrafluoroborate) | C24H24B2F8P2 | Contains phenyl groups instead of cyclopentyl |
| 1,4-Bis(dimethylphosphonium)butane bis(tetrafluoroborate) | C10H22B2F8P2 | Smaller molecular size; less sterically hindered |
The unique dicyclopentyl groups confer specific steric and electronic properties that differentiate it from similar compounds, affecting solubility, stability, and reactivity .
属性
分子式 |
C24H46B2F8P2 |
|---|---|
分子量 |
570.2 g/mol |
IUPAC 名称 |
dicyclopentyl(4-dicyclopentylphosphaniumylbutyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C24H44P2.2BF3.2FH/c1-2-12-21(11-1)25(22-13-3-4-14-22)19-9-10-20-26(23-15-5-6-16-23)24-17-7-8-18-24;2*2-1(3)4;;/h21-24H,1-20H2;;;2*1H |
InChI 键 |
BWNFBTHCVLRXLC-UHFFFAOYSA-N |
规范 SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(C1)[PH+](CCCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4.[F-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















